Inhibition of Human 5-Lipoxygenase (5-LOX): Comparative Enzyme Activity
The compound exhibits defined, albeit low, inhibitory activity against human recombinant 5-LOX, with an IC50 > 10,000 nM [1]. This places its activity in a distinct category compared to more potent furan-based 5-LOX inhibitors. For instance, the advanced clinical candidate PF-4191834 demonstrates an IC50 of 229 nM against the same target, representing a >43-fold difference in potency . This quantitative disparity underscores that 5-(3-Methoxyphenoxy)furan-2-carbaldehyde is not a potent 5-LOX inhibitor but a tool compound for exploring specific structure-activity relationships (SAR) or a starting point for optimization, rather than a direct substitute for established inhibitors.
| Evidence Dimension | Inhibition of human recombinant 5-lipoxygenase (5-LOX) |
|---|---|
| Target Compound Data | IC50 > 10,000 nM (>10 µM) |
| Comparator Or Baseline | PF-4191834 (a furan-containing 5-LOX inhibitor) |
| Quantified Difference | >43-fold higher IC50 (lower potency) |
| Conditions | Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3), assessed as reduction in all-trans isomers of LTB4 and 5-HETE formation. |
Why This Matters
This defines the compound's potency range for 5-LOX, preventing misapplication as a potent anti-inflammatory agent and clarifying its role as a structural probe or intermediate.
- [1] BindingDB Entry BDBM50591538 (CHEMBL5205807). IC50 > 1.00E+4 nM for human 5-LOX. View Source
